molecular formula C10H11NNaO5P B12382620 Antimalarial agent 27

Antimalarial agent 27

Numéro de catalogue: B12382620
Poids moléculaire: 279.16 g/mol
Clé InChI: XCFZGZUBWRIPMK-ZFXMFRGYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antimalarial agent 27 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments. It targets the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of malaria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 27 involves multiple steps, starting with the preparation of a quinoline derivative. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as Friedländer synthesis, Vilsmeier-Haack formylation, and nucleophilic substitution.

    Final assembly: The functionalized quinoline is then coupled with other molecular fragments through reactions like amide bond formation or Suzuki coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include:

    Optimization of reaction conditions: Ensuring high yield and purity while minimizing by-products.

    Use of continuous flow reactors: To enhance reaction efficiency and safety.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Antimalarial agent 27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various functionalized quinoline derivatives.

Applications De Recherche Scientifique

Antimalarial agent 27 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of quinoline derivatives.

    Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.

    Medicine: Explored as a potential treatment for malaria, especially in regions with high resistance to existing drugs.

    Industry: Utilized in the development of new antimalarial formulations and combination therapies.

Mécanisme D'action

Antimalarial agent 27 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the generation of reactive oxygen species, causing oxidative damage to the parasite’s cellular components and ultimately leading to its death.

Molecular Targets and Pathways:

    Heme: The primary target, where the compound binds and inhibits detoxification.

    Reactive oxygen species: Generated as a result of heme accumulation, causing oxidative stress.

    Parasite enzymes: Potential secondary targets that may be affected by the oxidative damage.

Comparaison Avec Des Composés Similaires

  • Chloroquine
  • Mefloquine
  • Artemisinin
  • Quinine
  • Primaquine

Antimalarial agent 27 represents a promising advancement in the fight against malaria, offering potential benefits over existing treatments, especially in regions with high drug resistance.

Propriétés

Formule moléculaire

C10H11NNaO5P

Poids moléculaire

279.16 g/mol

Nom IUPAC

sodium;[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]-hydroxyphosphinate

InChI

InChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+;

Clé InChI

XCFZGZUBWRIPMK-ZFXMFRGYSA-M

SMILES isomérique

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)[O-])O.[Na+]

SMILES canonique

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.